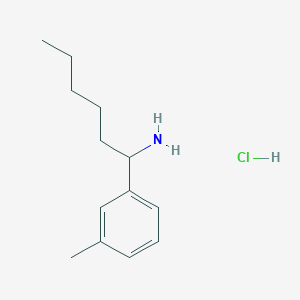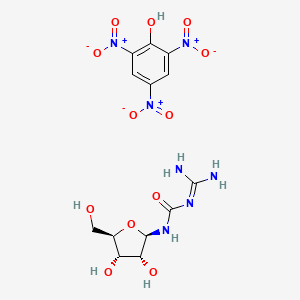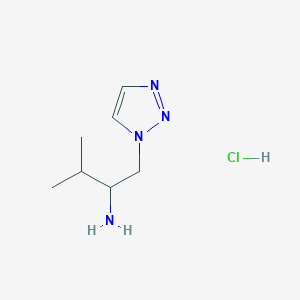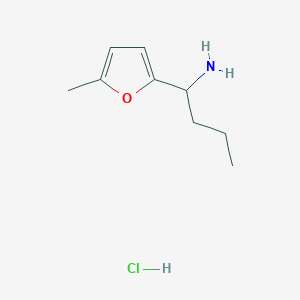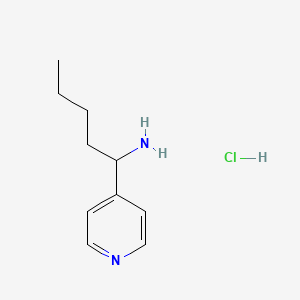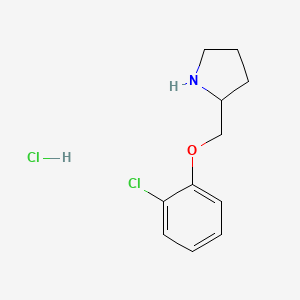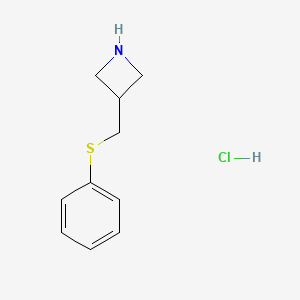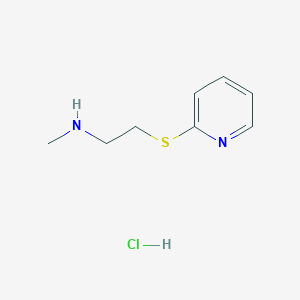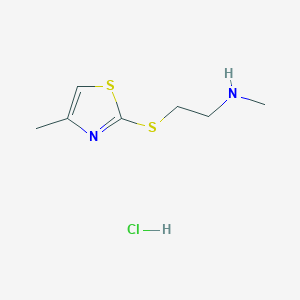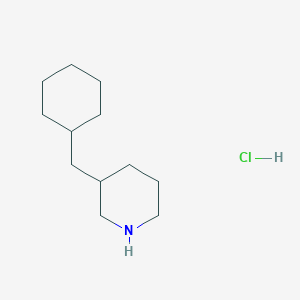
3-(Cyclohexylmethyl)piperidine hydrochloride
Vue d'ensemble
Description
3-(Cyclohexylmethyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H24ClN. It has a molecular weight of 217.78 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a cyclohexylmethyl group . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
Research on compounds structurally related to "3-(Cyclohexylmethyl)piperidine hydrochloride" often involves detailed crystallographic and molecular structure analysis. For instance, the study of 4-carboxypiperidinium chloride by Szafran, Komasa, and Bartoszak-Adamska (2007) employs single-crystal X-ray diffraction, computational calculations, and FTIR spectroscopy to characterize the compound, highlighting the importance of such analyses in understanding the physical and chemical properties of piperidine derivatives Szafran, M., Komasa, A., & Bartoszak-Adamska, E. (2007).
Analytical Characterization and Synthesis
Wallach et al. (2014) discuss the preparation and analytical characterization of PCP analogues, demonstrating the relevance of synthetic and analytical techniques in identifying and characterizing psychoactive substances. This work underlines the necessity for monitoring strategies to address the emergence of new psychoactive substances, showcasing the role of synthetic chemistry in drug discovery and safety Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. (2014).
Stereochemistry in Organic Synthesis
The research by Cariou and Snaith (2006) on the stereoselective synthesis of trisubstituted piperidines through carbonyl ene and Prins cyclisations highlights the significance of stereochemistry in organic synthesis. Such studies contribute to the development of methodologies for constructing complex molecular architectures, which are crucial in the synthesis of biologically active compounds Cariou, C. A. M., & Snaith, J. (2006).
Conformational Studies and Quantum-Chemical Calculations
Korneichuk, Senyavin, and Kuramshina (2017) performed quantum-chemical calculations on 3-(hydroxymethyl)piperidine to study its conformational equilibria in various solvents. This research provides insights into how solvent polarity affects molecular conformations, which is essential for understanding the behavior of chemical compounds in different environments Korneichuk, A. Y., Senyavin, V., & Kuramshina, G. (2017).
Implications in Drug Discovery and Medicinal Chemistry
The design and synthesis of novel compounds with potential biological activities are central to drug discovery efforts. Studies like those conducted by Unluer et al. (2016), which evaluate the cytotoxicity and enzyme inhibition properties of Mannich bases with piperidine moieties, exemplify the application of piperidine derivatives in medicinal chemistry. These efforts aim to discover compounds with therapeutic potential, showcasing the role of chemical synthesis in addressing health-related challenges Unluer, E., Gul, H., Demirtas, A., et al. (2016).
Safety and Hazards
Orientations Futures
Piperidine derivatives, including 3-(Cyclohexylmethyl)piperidine hydrochloride, have significant potential in drug discovery due to their wide range of biological activities. Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their potential therapeutic applications .
Mécanisme D'action
Target of Action
Piperidine derivatives are known to interact with various biological targets. For instance, some piperidine derivatives are known to interact with muscarinic receptors . .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on their specific structure and the biological target they interact with. Some piperidine derivatives act as antagonists at their target sites, preventing the normal function of those targets
Biochemical Pathways
Piperidine derivatives can influence various biochemical pathways depending on their specific targets. For example, piperidine derivatives that act on muscarinic receptors can influence the cholinergic system
Result of Action
The result of the action of piperidine derivatives can vary greatly depending on their specific targets and mode of action. Some piperidine derivatives have therapeutic effects, such as treating symptoms of Parkinson’s disease
Analyse Biochimique
Molecular Mechanism
At the molecular level, 3-(Cyclohexylmethyl)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an agonist or antagonist at certain receptors, leading to enzyme inhibition or activation. These interactions result in changes in gene expression, which ultimately influence cellular function and physiological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its efficacy may diminish over extended periods due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained modulation of pain signals and potential reduction in addiction-related behaviors.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may provide therapeutic benefits without significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and disruption of normal cellular functions . Threshold effects are critical in determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its therapeutic effects. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within target tissues . These interactions determine the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns influence the compound’s efficacy in modulating cellular processes and achieving therapeutic outcomes .
Propriétés
IUPAC Name |
3-(cyclohexylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.ClH/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIXBGHBLNXXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



